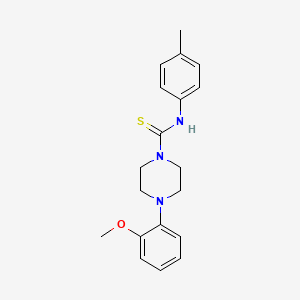
methyl 6-amino-2-pyrenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-2-pyrenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of pyrene, which is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in fossil fuels and other organic materials. Methyl 6-amino-2-pyrenecarboxylate has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 6-amino-2-pyrenecarboxylate is not fully understood. However, it is believed to interact with biomolecules, such as DNA and proteins, through intercalation and other non-covalent interactions. It has been shown to have a high binding affinity for DNA, which can lead to DNA damage and other effects.
Biochemical and Physiological Effects:
Methyl 6-amino-2-pyrenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-amino-2-pyrenecarboxylate has several advantages for lab experiments, including its strong fluorescence properties, high binding affinity for DNA, and potential for cancer therapy. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on methyl 6-amino-2-pyrenecarboxylate. One potential direction is to further investigate its potential as a cancer therapy. Another direction is to study its interactions with other biomolecules, such as proteins and lipids. Additionally, there is potential for the development of new derivatives of this compound with improved properties for scientific research applications.
Métodos De Síntesis
Methyl 6-amino-2-pyrenecarboxylate can be synthesized using various methods, including the Suzuki coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig coupling reaction. The Suzuki coupling reaction involves the reaction of 6-bromo-2-pyrenecarboxylic acid with methyl 6-amino-2-pyridinecarboxylate in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 6-iodo-2-pyrenecarboxylic acid with methyl 6-amino-2-pyridinecarboxylate in the presence of a palladium catalyst and a copper co-catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of 6-chloro-2-pyrenecarboxylic acid with methyl 6-amino-2-pyridinecarboxylate in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
Methyl 6-amino-2-pyrenecarboxylate has been used in various scientific research applications, including fluorescence spectroscopy, DNA intercalation studies, and cell imaging studies. It has been shown to have strong fluorescence properties, which make it useful for studying the structure and dynamics of biomolecules. It has also been shown to intercalate into DNA, which can be used to study DNA-protein interactions and DNA damage. Additionally, it has been used as a fluorescent probe for imaging cells and tissues.
Propiedades
IUPAC Name |
methyl 6-aminopyrene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c1-21-18(20)13-8-11-3-2-10-5-7-15(19)14-6-4-12(9-13)16(11)17(10)14/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSLOHYWGHNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)N)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminopyrene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)

![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)


![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)
![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)
![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)